3-(4-Chlorophenyl)-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-CHLOROPHENYL)-2-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE is a complex organic compound characterized by the presence of a pyrazolo[1,5-a]pyrimidine core structure. This compound is notable for its diverse applications in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-2-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are utilized to scale up the production while maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-2-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and thienyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(4-CHLOROPHENYL)-2-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: The compound is utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-2-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2,3,5-TRISUBSTITUTED PYRAZOLO[1,5-A]PYRIMIDINE: Similar in structure but with different substituents, leading to varied biological activities.
TRIFLUOROMETHYLPYRIDINE: Shares the trifluoromethyl group but differs in the core structure, resulting in distinct chemical properties and applications.
Uniqueness
3-(4-CHLOROPHENYL)-2-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE is unique due to its specific combination of substituents, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H11ClF3N3S |
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Molecular Weight |
393.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H11ClF3N3S/c1-10-16(11-4-6-12(19)7-5-11)17-23-13(14-3-2-8-26-14)9-15(18(20,21)22)25(17)24-10/h2-9H,1H3 |
InChI Key |
WBSBAKBKJRXVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
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